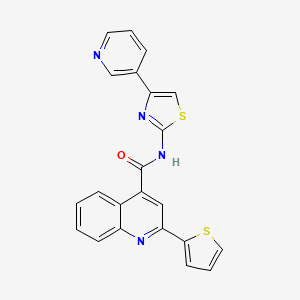
N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C22H14N4OS2 and its molecular weight is 414.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data.
Chemical Structure and Properties
The compound consists of a quinoline core substituted with a thiazole and pyridine moiety, which contributes to its unique chemical properties. The presence of these heterocycles enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H14N4OS |
| Molecular Weight | 342.38 g/mol |
| CAS Number | 1098638-61-9 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study evaluating several thiazole derivatives, it was found that certain compounds demonstrated potent antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. These studies focus on its ability to induce apoptosis in cancer cells and inhibit tumor growth.
The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of the Bax/Bcl-2 ratio, leading to cell cycle arrest in the S and G2/M phases .
Research Findings
In vitro tests on MCF-7 breast cancer cells revealed that derivatives of this compound exhibited IC50 values as low as 5 µM, indicating strong cytotoxicity compared to standard chemotherapeutic agents . Additionally, an in vivo study demonstrated that these compounds effectively reduced tumor size in xenograft models, highlighting their potential for further development as anticancer agents .
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics with moderate bioavailability when administered orally .
特性
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4OS2/c27-21(26-22-25-19(13-29-22)14-5-3-9-23-12-14)16-11-18(20-8-4-10-28-20)24-17-7-2-1-6-15(16)17/h1-13H,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTOROXHAHIDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NC(=CS4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














